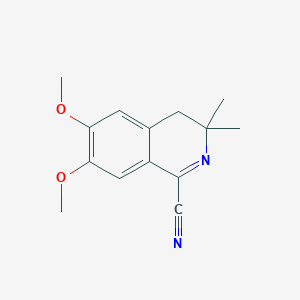
1-Isoquinolinecarbonitrile, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in the field of medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes methoxy groups at positions 6 and 7, and a nitrile group at position 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile typically involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrile group at position 1.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains an additional hydrogenation at the isoquinoline ring.
Tetrabenazine: A related compound used in the treatment of neurological disorders.
Uniqueness
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
384854-93-7 |
|---|---|
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline-1-carbonitrile |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7H2,1-4H3 |
InChIキー |
HKIKHCWIOYZUTN-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C#N)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chloro-2-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213509.png)
![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11213510.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B11213513.png)
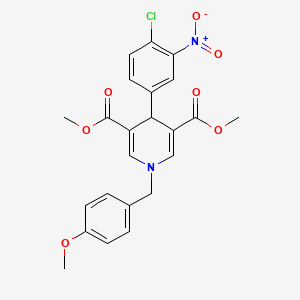
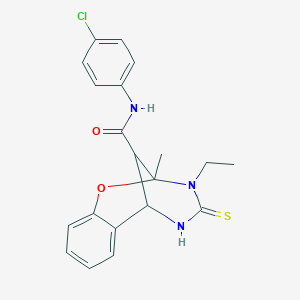
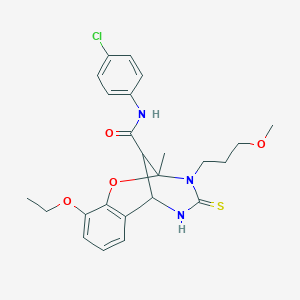
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B11213544.png)
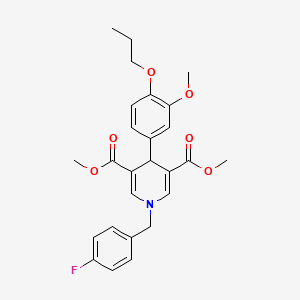
![Ethyl 7-(4-fluorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11213546.png)
![1-Butyl-4-hydroxy-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11213558.png)

![9-(2,3-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11213571.png)
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11213574.png)
